2-[(6aR,8R)-8-(9H-fluoren-9-ylmethoxycarbonylamino)-6,11-dioxo-6a,7,8,9-tetrahydropyrrolo[2,1-c][1,4]benzodiazepin-5-yl]acetic acid
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Overview
Description
This would typically include the compound’s systematic name, any common or trivial names, its molecular formula, and its structure.
Synthesis Analysis
This would involve a detailed look at the methods used to synthesize the compound, including the starting materials, the type of reactions used, the conditions under which the reactions are carried out, and the yield of the product.Molecular Structure Analysis
This would involve a discussion of the compound’s molecular structure, including its stereochemistry if applicable. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry might be used to determine the structure.Chemical Reactions Analysis
This would involve a study of the reactions that the compound undergoes, including the reagents and conditions used and the mechanism of the reaction.Physical And Chemical Properties Analysis
This would include a discussion of the compound’s physical properties (such as melting point, boiling point, and solubility) and its chemical properties (such as acidity/basicity, reactivity, and stability).Scientific Research Applications
Synthetic and Medicinal Chemistry
1,4- and 1,5-benzodiazepines, structurally similar to the queried compound, have significant roles in pharmaceuticals and organic synthesis. Their applications extend to tranquilizers, antidepressants, antihypertensive agents, and calcium channel blockers. Recent research focuses on developing efficient synthetic methods for these compounds due to their biological activities. The compound , with a benzodiazepine core, may similarly play a role in medicinal chemistry and drug design (Teli et al., 2023).
Bioactive Compound Development
The specific compound structure mentioned is part of the benzodiazepine family, known for their versatile biological activities. These compounds have been the cornerstone for developing new bioactive molecules with potential therapeutic applications in various diseases, including certain cancer types, highlighting the significance of these scaffolds in drug research and development (Dighe et al., 2015).
Neuropharmacological Applications
Compounds within the benzodiazepine category, akin to the mentioned compound, are extensively explored for their neuropharmacological properties. They act on GABA(A) receptors and are involved in modulating neuroactive substances, indicating potential roles in treating neurodegenerative diseases and associated memory deficits. This is particularly relevant for Alzheimer's disease, Down syndrome, and other cognitive impairments (Guerrini & Ciciani, 2013).
Ligand for Receptor Studies
The structural complexity of the mentioned compound makes it a candidate for studying ligand-receptor interactions. Specifically, its potential interaction with benzodiazepine binding sites on GABAA receptors suggests its utility in elucidating the biological pathways of various neurotransmitters, further contributing to understanding and potentially treating neurological conditions (Crocetti & Guerrini, 2020).
Safety And Hazards
This would involve a discussion of any hazards associated with the compound, including toxicity, flammability, and environmental impact.
Future Directions
This would involve a discussion of potential future research directions, such as new synthetic methods, new reactions, or new applications for the compound.
properties
IUPAC Name |
2-[(6aR,8R)-8-(9H-fluoren-9-ylmethoxycarbonylamino)-6,11-dioxo-6a,7,8,9-tetrahydropyrrolo[2,1-c][1,4]benzodiazepin-5-yl]acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H25N3O6/c33-26(34)15-32-24-12-6-5-11-22(24)27(35)31-14-17(13-25(31)28(32)36)30-29(37)38-16-23-20-9-3-1-7-18(20)19-8-2-4-10-21(19)23/h1-12,17,23,25H,13-16H2,(H,30,37)(H,33,34)/t17-,25-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQPCJKBMGCKVGP-CRICUBBOSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN2C1C(=O)N(C3=CC=CC=C3C2=O)CC(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](CN2[C@H]1C(=O)N(C3=CC=CC=C3C2=O)CC(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H25N3O6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
511.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(6aR,8R)-8-(9H-fluoren-9-ylmethoxycarbonylamino)-6,11-dioxo-6a,7,8,9-tetrahydropyrrolo[2,1-c][1,4]benzodiazepin-5-yl]acetic acid |
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